molecular formula C8H11NO3 B13816559 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI)

1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI)

Cat. No.: B13816559
M. Wt: 169.18 g/mol
InChI Key: HMKRZKBFOWXCEM-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester (9CI) is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: 1H-Pyrrole-1-carboxylic acid, 3-acetyl-2,5-dihydro-, methyl ester is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-6(10)7-3-4-9(5-7)8(11)12-2/h3H,4-5H2,1-2H3

InChI Key

HMKRZKBFOWXCEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCN(C1)C(=O)OC

Origin of Product

United States

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